

Application Notes and Protocols: Benzyl Octanoate as a Synthetic Flavoring Agent

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzyl octanoate*

Cat. No.: *B076444*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl octanoate (CAS No. 10276-85-4) is a synthetic flavoring agent valued for its characteristic fruity and floral aroma profile.^[1] It is an ester of benzyl alcohol and octanoic acid, presenting as a colorless liquid that is stable under most conditions.^[1] This document provides detailed application notes and experimental protocols for the effective use and evaluation of **benzyl octanoate** in research, food and beverage development, and pharmaceutical applications where flavor modulation is required.

Flavor Profile: The sensory characteristics of **benzyl octanoate** are described as herbal, fatty, fruity, with notes of peach and pineapple.^{[2][3][4]}

Regulatory Status: **Benzyl octanoate** has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and is considered to pose "no safety concern" at current levels of intake when used as a flavoring agent.^{[5][6]}

Physicochemical Properties

A summary of the key physicochemical properties of **benzyl octanoate** is presented in Table 1. This data is essential for its handling, formulation, and for predicting its behavior in various matrices.

Table 1: Physicochemical Properties of **Benzyl Octanoate**

Property	Value	Reference(s)
Molecular Formula	C15H22O2	[1][5]
Molecular Weight	234.33 g/mol	[1][5]
Appearance	Colorless clear liquid	[3]
Boiling Point	310.00 to 311.00 °C @ 760.00 mm Hg	[3]
Flash Point	107.78 °C (226.00 °F)	[2][3]
Specific Gravity	0.96000 to 0.96600 @ 25.00 °C	[3]
Vapor Pressure	0.001000 mmHg @ 25.00 °C (est.)	[3]
Solubility	Soluble in alcohol; Insoluble in water (1.467 mg/L @ 25 °C est.)	[3]
logP (o/w)	5.055 (est.)	[3]

Sensory Evaluation

The sensory impact of a flavoring agent is a critical parameter. The following sections provide protocols for the sensory evaluation of **benzyl octanoate**.

Quantitative Sensory Data

Precise odor and flavor thresholds for **benzyl octanoate** are not readily available in published literature. However, for illustrative purposes, Table 2 provides odor detection thresholds for structurally related fruity esters. This data can serve as a benchmark for designing sensory experiments with **benzyl octanoate**.

Table 2: Odor Detection Thresholds of Selected Fruity Esters (Illustrative)

Ester	Odor Detection Threshold (in water, ppb)	Reference(s)
Ethyl Propionate	10	[7]
Ethyl Butyrate	1	[7]
Ethyl Valerate	1.5	[7]
Ethyl Hexanoate	1	[7]
Ethyl Octanoate	15	[7]
Ethyl Decanoate	510 (in wine)	[7]

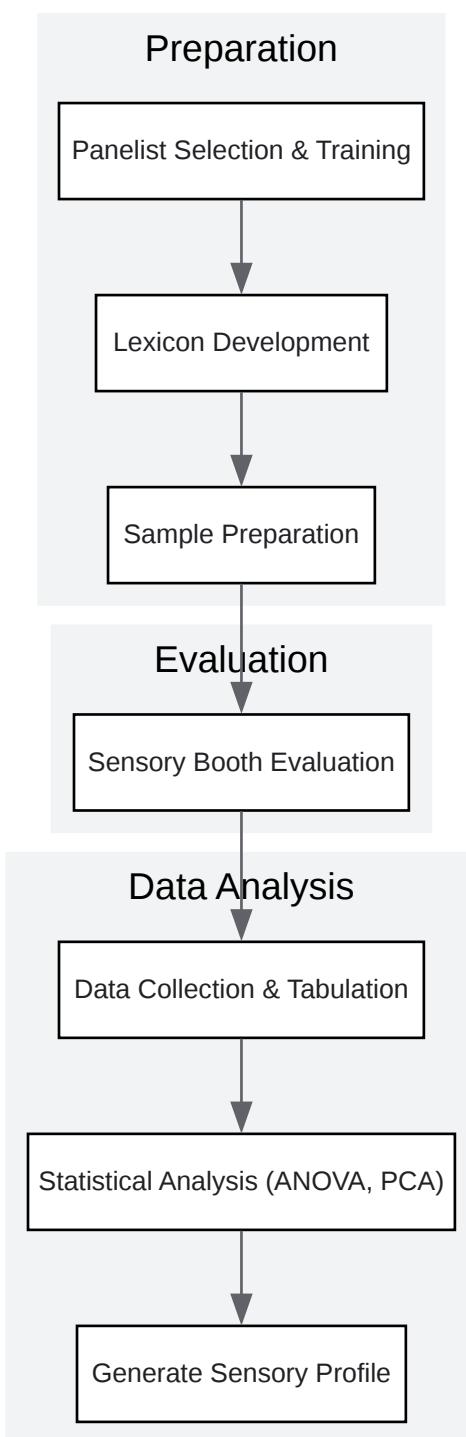
Note: This data is for illustrative purposes to provide a general understanding of the potency of similar esters. The actual threshold for **benzyl octanoate** should be determined experimentally.

Experimental Protocol: Sensory Descriptive Analysis

This protocol outlines the methodology for conducting a Quantitative Descriptive Analysis (QDA) to characterize the flavor profile of **benzyl octanoate**.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Objective: To identify and quantify the sensory attributes of **benzyl octanoate** in a neutral matrix (e.g., water or a simple sugar solution).

Materials:


- **Benzyl octanoate**
- Deionized, odor-free water
- Sucrose (for sugar solution base)
- Glassware (beakers, graduated cylinders)
- Sample cups with lids, coded with random three-digit numbers
- Sensory booths with controlled lighting and ventilation

Procedure:

- **Panelist Selection and Training:**
 - Screen 15-20 individuals for their ability to discriminate between basic tastes and common aromas.
 - Select a panel of 8-12 individuals who demonstrate good sensory acuity and verbalization skills.
 - Conduct training sessions (10-20 hours) to develop a consensus vocabulary (lexicon) to describe the aroma and flavor of **benzyl octanoate** and other fruity esters. Use reference standards to anchor the sensory terms (e.g., peach, pineapple, green, waxy).[\[7\]](#)
- **Sample Preparation:**
 - Prepare a stock solution of **benzyl octanoate** in ethanol.
 - Prepare a series of dilutions of **benzyl octanoate** in the chosen matrix (e.g., 1, 5, and 10 ppm in water with 5% sucrose). The concentrations should be chosen to be above the expected detection threshold.
 - Prepare a control sample (matrix without **benzyl octanoate**).
 - Present 30 mL of each sample in coded cups at a controlled temperature (e.g., 20°C).
- **Evaluation:**
 - Panelists evaluate the samples in individual sensory booths.
 - For each sample, panelists rate the intensity of each attribute from the agreed-upon lexicon on a 15-cm line scale anchored from "none" to "very intense".
 - Panelists should rinse their mouths with deionized water between samples.
- **Data Analysis:**
 - Measure the ratings on the line scales and convert them to numerical data.

- Analyze the data using Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between samples.
- Use multivariate analysis techniques like Principal Component Analysis (PCA) to visualize the sensory space of the samples.[11]

Workflow for Sensory Descriptive Analysis

[Click to download full resolution via product page](#)*Sensory Descriptive Analysis Workflow*

Analytical Quantification

Gas chromatography-mass spectrometry (GC-MS) is the preferred method for the quantification of volatile flavor compounds like **benzyl octanoate** in various food matrices.

Experimental Protocol: Quantification by Headspace GC-MS

This protocol describes a headspace solid-phase microextraction (HS-SPME) GC-MS method for the analysis of **benzyl octanoate** in a liquid matrix such as a beverage.[12][13][14]

Objective: To quantify the concentration of **benzyl octanoate** in a beverage sample.

Materials and Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- SPME autosampler and fibers (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)
- Headspace vials (20 mL) with magnetic crimp caps
- **Benzyl octanoate** standard
- Internal standard (e.g., benzyl hexanoate)
- Methanol (HPLC grade)
- Sodium chloride

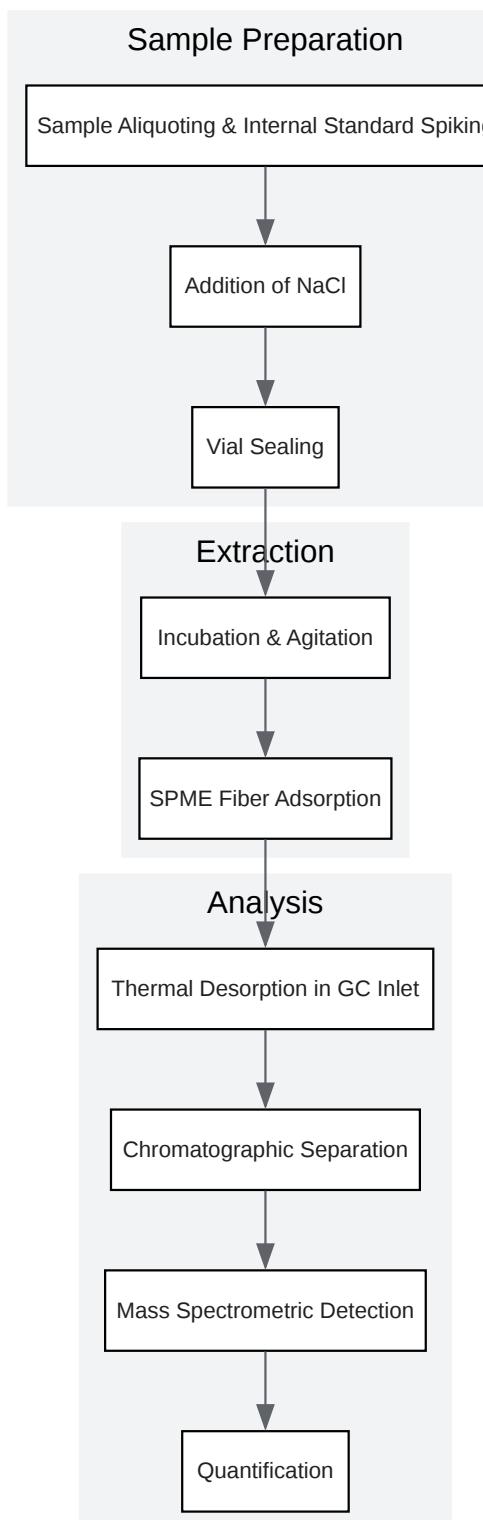
Procedure:

- Standard Preparation:
 - Prepare a stock solution of **benzyl octanoate** and the internal standard in methanol.
 - Create a series of calibration standards by spiking the matrix (or a model solution) with known concentrations of **benzyl octanoate** and a fixed concentration of the internal standard.

- Sample Preparation:

- Pipette 5 mL of the beverage sample into a 20 mL headspace vial.
- Add 1 g of NaCl to increase the volatility of the analytes.
- Add a known amount of the internal standard.
- Immediately seal the vial with a crimp cap.

- HS-SPME Extraction:


- Place the vial in the autosampler tray.
- Incubate the sample at a defined temperature and time (e.g., 60°C for 15 minutes) with agitation.
- Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 30 minutes) to allow for the adsorption of volatile compounds.

- GC-MS Analysis:

- Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) for a set time (e.g., 2 minutes) in splitless mode.
- GC Conditions (Example):
 - Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
 - Oven Program: Start at 50°C (hold for 2 min), ramp to 250°C at 10°C/min, hold for 5 min.
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
- MS Conditions (Example):
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Mass Range: m/z 40-400

- Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of **benzyl octanoate** (e.g., m/z 91, 108) and the internal standard.
- Data Analysis:
 - Integrate the peak areas of **benzyl octanoate** and the internal standard.
 - Construct a calibration curve by plotting the ratio of the peak area of **benzyl octanoate** to the internal standard against the concentration of the calibration standards.
 - Determine the concentration of **benzyl octanoate** in the sample from the calibration curve.

Workflow for HS-SPME-GC-MS Analysis

[Click to download full resolution via product page](#)*HS-SPME-GC-MS Analysis Workflow*

Stability Assessment

The stability of **benzyl octanoate** is crucial for ensuring a consistent flavor profile in the final product throughout its shelf life.

Factors Affecting Stability

Benzyl esters can be susceptible to hydrolysis under strong acidic or alkaline conditions, especially at elevated temperatures.[\[15\]](#) Oxidative degradation is less of a concern for this saturated ester compared to unsaturated compounds.

Experimental Protocol: Stability Study in an Acidic Beverage Model

Objective: To evaluate the stability of **benzyl octanoate** in a simulated acidic beverage under accelerated storage conditions.

Materials:

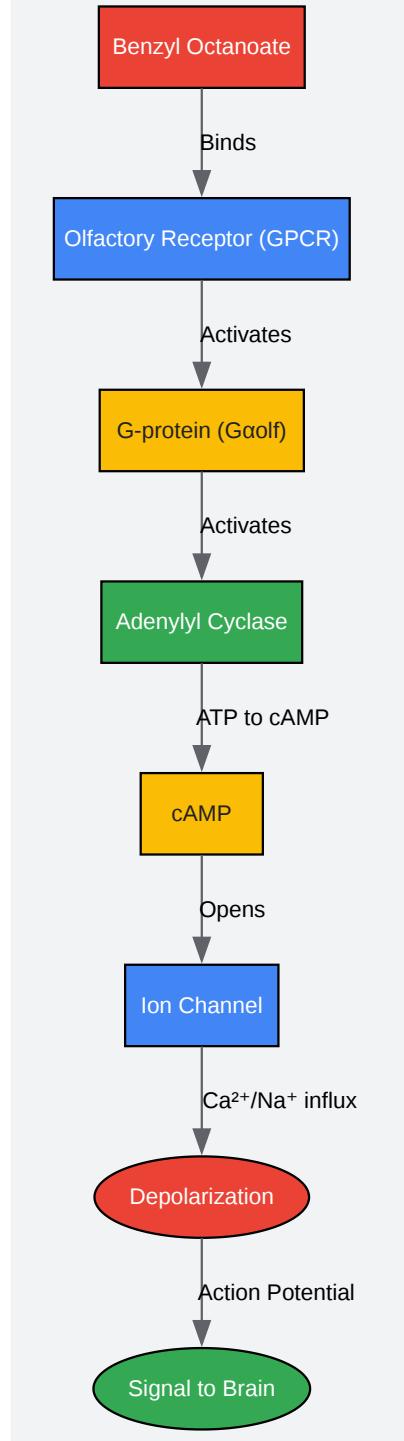
- Citrate buffer (pH 3.5)
- **Benzyl octanoate**
- Ethanol
- Incubators/ovens set to various temperatures (e.g., 25°C, 40°C, 60°C)
- HS-SPME GC-MS system

Procedure:

- Sample Preparation:
 - Prepare a stock solution of **benzyl octanoate** in ethanol.
 - Spike the citrate buffer (pH 3.5) with a known concentration of **benzyl octanoate** (e.g., 10 ppm).

- Aliquot the solution into sealed, airtight glass vials.
- Storage:
 - Store the vials at different temperatures (25°C, 40°C, and 60°C).
 - At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove three vials from each temperature condition for analysis.
- Analysis:
 - Quantify the concentration of **benzyl octanoate** in each sample using the HS-SPME GC-MS protocol described in section 4.1.
 - Also, monitor for the appearance of potential degradation products, such as benzyl alcohol and octanoic acid.
- Data Analysis:
 - Plot the concentration of **benzyl octanoate** as a function of time for each temperature.
 - Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) at each temperature.
 - Use the Arrhenius equation to model the effect of temperature on the degradation rate and to predict the shelf life at normal storage conditions (e.g., 25°C).

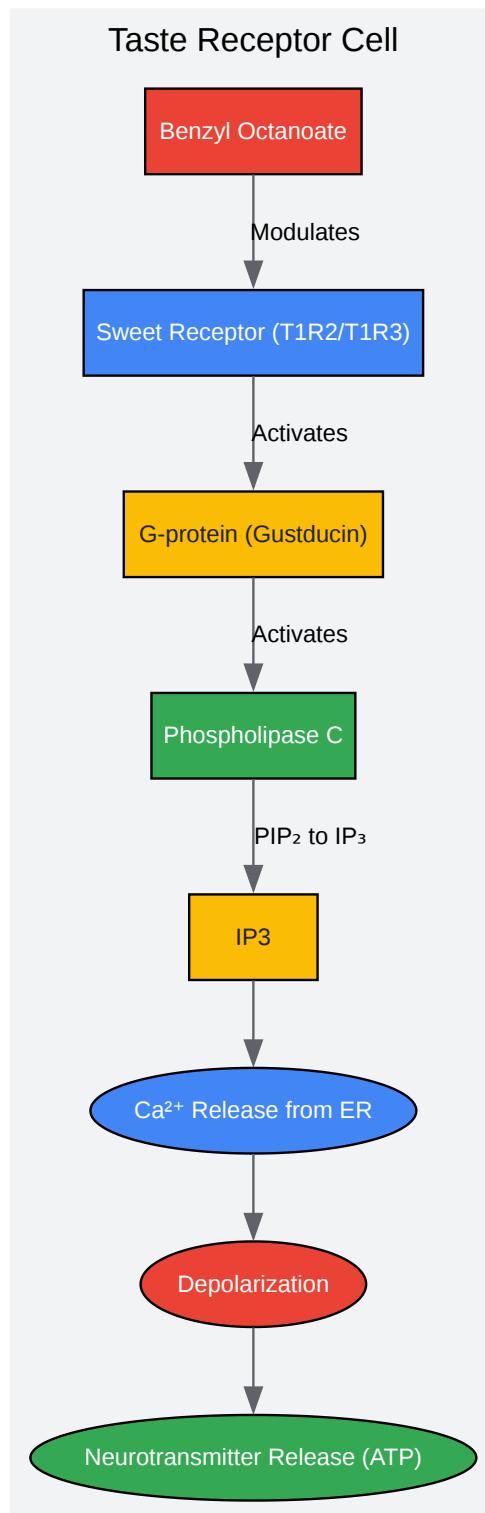
Flavor Perception: Signaling Pathways


The perception of **benzyl octanoate**'s flavor is a complex process involving both the olfactory (smell) and gustatory (taste) systems.

Olfactory Pathway

The fruity and floral aroma of **benzyl octanoate** is detected by olfactory receptors (ORs) in the nasal cavity. While the specific ORs that bind to **benzyl octanoate** are not publicly known, the general signaling cascade is well-established.

Generalized Olfactory Signaling Pathway for Esters


Olfactory Sensory Neuron

[Click to download full resolution via product page](#)*Generalized Olfactory Signaling Pathway*

Gustatory Pathway

The "fruity" and potentially "sweet" taste aspects of **benzyl octanoate** are perceived by taste receptors on the tongue. The sweet taste is primarily mediated by a heterodimeric G-protein coupled receptor (GPCR), T1R2/T1R3. It is plausible that fruity esters like **benzyl octanoate** could modulate the activity of these receptors.

Postulated Gustatory Signaling for Fruity/Sweet Esters

[Click to download full resolution via product page](#)*Postulated Gustatory Signaling Pathway*

Conclusion

Benzyl octanoate is a versatile synthetic flavoring agent with a desirable fruity and floral profile. Its stability and safety make it suitable for a wide range of applications. The protocols provided in this document offer a framework for the systematic evaluation of its sensory and analytical properties, enabling its effective use in product development and research. Further experimental work is recommended to determine the specific sensory thresholds and stability kinetics of **benzyl octanoate** in various food and pharmaceutical matrices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BENZYL OCTANOATE - Ataman Kimya [atamanchemicals.com]
- 2. benzyl octanoate, 10276-85-4 [thegoodsentscompany.com]
- 3. Fragrance University [fragranceu.com]
- 4. benzyl octanoate, 10276-85-4 [perflavory.com]
- 5. Benzyl octanoate | C15H22O2 | CID 82511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. flavorsum.com [flavorsum.com]
- 9. Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling • Food Safety Institute [foodsafety.institute]
- 10. mdpi.com [mdpi.com]
- 11. oeno-one.eu [oeno-one.eu]
- 12. Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach [mdpi.com]
- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Benzyl Octanoate as a Synthetic Flavoring Agent]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b076444#use-of-benzyl-octanoate-as-a-synthetic-flavoring-agent>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com